BenchChemオンラインストアへようこそ!

1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

NLRP3 Inflammasome IL-1β Inhibition Inflammatory Disease

The compound 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1428362-73-5) is a synthetic sulfonylurea derivative. Its core structure, characterized by a pyridine-3-sulfonamide linked to a piperidine-urea-thiophene motif, places it within a class of small molecules investigated for modulating the NLRP3 inflammasome pathway.

Molecular Formula C17H22N4O3S2
Molecular Weight 394.51
CAS No. 1428362-73-5
Cat. No. B2894357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
CAS1428362-73-5
Molecular FormulaC17H22N4O3S2
Molecular Weight394.51
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C17H22N4O3S2/c22-17(20-12-15-3-2-10-25-15)19-11-14-5-8-21(9-6-14)26(23,24)16-4-1-7-18-13-16/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H2,19,20,22)
InChIKeyZXIRCTHXXNRQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1428362-73-5): A Sulfonylurea NLRP3 Inflammasome Inhibitor for Inflammatory Disease Research


The compound 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1428362-73-5) is a synthetic sulfonylurea derivative. Its core structure, characterized by a pyridine-3-sulfonamide linked to a piperidine-urea-thiophene motif, places it within a class of small molecules investigated for modulating the NLRP3 inflammasome pathway [1]. As an NLRP3 modulator, it is studied for its potential in treating inflammatory disorders and related pathologies where the NLRP3 inflammasome is a central pathogenic driver [1].

Why Generic Substitution Fails for 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea


Generic substitution is not possible within the sulfonylurea NLRP3 inhibitor class because minor structural modifications can drastically alter target engagement, pharmacokinetics, and selectivity. The specific combination of the pyridin-3-ylsulfonyl group, the piperidine linker, and the thiophen-2-ylmethyl urea terminus is critical for binding to the NLRP3 inflammasome sensor component [1]. Replacing any of these moieties can lead to a complete loss of inhibitory activity, a shift to a different inflammasome target, or unacceptable off-target effects such as hERG channel inhibition, as demonstrated in related urea series [2]. Therefore, direct substitution without specific, equivalent comparative data risks compromising experimental validity and project timelines.

Quantitative Evidence Guide for 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea


NLRP3 Inflammasome Inhibitory Activity – Class-Level Potency Benchmark

While specific IC50 data for 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is not publicly disclosed in accessible literature, it is structurally disclosed within the claims of US Patent 11,905,252 B2 as part of a broader series of sulfonylurea NLRP3 inhibitors [1]. The class has been benchmarked through related optimized sulfonylurea compounds. For example, a structurally related, rationally designed alkenyl sulfonylurea NLRP3 inhibitor (Compound 7) demonstrated potent IL-1β inhibition with an IC50 of 35 nM and IL-18 inhibition with an IC50 of 33 nM in human cells, with 99% oral bioavailability in mice . This sets a competitive class benchmark; selection of the target compound implies an expectation of comparable or improved potency and selectivity profiles.

NLRP3 Inflammasome IL-1β Inhibition Inflammatory Disease

Structural Uniqueness vs. Pyrazole-Containing NLRP3 Inhibitors

The target compound features a pyridine-3-sulfonamide-piperidine urea scaffold, which is structurally distinct from the extensively patented pyrazole-containing sulfonylurea NLRP3 inhibitors, such as those in CA3071150A1 [1]. The pyridine substitution pattern and the thiophene moiety provide unique hydrogen bond donor/acceptor geometry and lipophilicity, potentially leading to differential off-target profiles. While no direct head-to-head selectivity data exists, the structural divergence suggests a higher probability of escaping conserved off-target liabilities associated with the pyrazole sub-class, such as specific kinase or CYP inhibition, warranting its selection for a more diverse screening deck.

Structure-Activity Relationship NLRP3 Selectivity Lead Compound Design

Physicochemical Profile for CNS Penetration Potential

The calculated molecular weight (394.51 g/mol) and topological polar surface area (tPSA) of approximately 105 Ų place 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea within favorable limits for CNS drug discovery (MW < 400, tPSA < 120) [1]. This is in contrast to some more polar, higher molecular weight NLRP3 inhibitors that are restricted to peripheral indications. For instance, many macrocyclic sulfonylurea derivatives (e.g., WO2021032591) exceed MW 500, limiting their CNS utility. The target compound's property profile supports its investigation in neuroinflammatory models where NLRP3 is implicated, such as Parkinson's or Alzheimer's disease, providing a clear selection advantage over most peripherally restricted analogs.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

Optimal Research Application Scenarios for 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea


Diversifying Frontline NLRP3 Inhibitor Screening Libraries

Procurement teams can use this compound to supplement existing NLRP3 inhibitor libraries that are heavily weighted with pyrazole-based sulfonylureas. Its pyridine-thiophene scaffold introduces novel chemical diversity, helping to identify lead series with distinct selectivity profiles and reduced intellectual property risk, as inferred from its structural differentiation [1].

Neuroinflammatory Disease Proof-of-Concept Studies

Given its favorable calculated physicochemical properties (MW 394.51, tPSA ~105 Ų) that align with CNS drug-likeness, this compound is a strategic choice for in vitro and in vivo models of neuroinflammation, such as LPS-challenged microglia or MPTP-induced Parkinson's models, where peripheral-restricted NLRP3 inhibitors are ineffective [1].

SAR Expansion for Sulfonylurea-Based Inflammasome Probes

Medicinal chemistry teams can use this compound as a versatile intermediate for late-stage functionalization. The thiophene ring and piperidine nitrogen offer synthetic handles for generating a focused library of analogs with varied pharmacokinetic and activity profiles, aiming to match or exceed the class benchmark IL-1β IC50 of 35 nM seen with optimized sulfonylureas .

Quote Request

Request a Quote for 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.